REACTION_CXSMILES
|
[C:1]([O:5]C(=O)NC1(C2C=CC(C3C(=O)C4C=CC5NC(=O)NC=5C=4OC=3C3C=CC=CC=3)=CC=2)CCC1)(C)(C)C.[NH2:40][C:41]1[C:50]([OH:51])=[C:49]2[C:44]([C:45](=[O:59])[C:46]([I:58])=[C:47]([C:52]3[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=3)[O:48]2)=[CH:43][CH:42]=1>>[I:58][C:46]1[C:45](=[O:59])[C:44]2[CH:43]=[CH:42][C:41]3[NH:40][C:1](=[O:5])[O:51][C:50]=3[C:49]=2[O:48][C:47]=1[C:52]1[CH:57]=[CH:56][CH:55]=[CH:54][CH:53]=1
|
Name
|
{1-[4-(2,6-dioxo-8-phenyl-1,2,3,6-tetrahydro-chromeno[7,8-d]imidazol-7-yl)-phenyl]-cyclobutyl}-carbamic acid tert-butyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CCC1)C1=CC=C(C=C1)C1=C(OC2=C(C1=O)C=CC=1NC(NC12)=O)C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=CC=C2C(C(=C(OC2=C1O)C1=CC=CC=C1)I)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted
|
Name
|
|
Type
|
product
|
Smiles
|
IC1=C(OC2=C(C1=O)C=CC=1NC(OC12)=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 105 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |